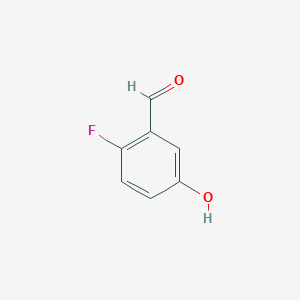

2-Fluoro-5-hydroxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNILBNSNKISKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343079 | |

| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-84-2 | |

| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-5-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. The strategic placement of its functional groups—fluoro, hydroxyl, and aldehyde—makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. Understanding its physical characteristics is paramount for its effective use in research and development.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [1][3] |

| CAS Number | 103438-84-2 | [1][2] |

| Appearance | White to light brown solid | [4] |

| Melting Point | 74-75 °C | [4] |

| Boiling Point | 257.6 ± 20.0 °C (Predicted) | [4] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Difficult to dissolve in water; soluble in common organic solvents such as ethyl acetate and dichloromethane. | [4] |

| pKa | 9.25 ± 0.18 (Predicted) | [4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a predicted boiling point is available. The experimental determination for high-boiling point solids that can be melted without decomposition would follow this general procedure.

Methodology:

-

Sample Preparation: A small amount of the molten compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water, ethyl acetate, or dichloromethane) is added to the test tube.

-

Agitation and Observation: The mixture is agitated vigorously at a constant temperature. The compound is observed for complete dissolution.

-

Qualitative Assessment: If the solid dissolves completely, it is deemed "soluble." If it does not dissolve, it is "insoluble." If some dissolves, it is "partially soluble."

-

Quantitative Assessment (if required): If the compound is soluble, more solute is added in small, weighed increments until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of dissolved solute per volume of solvent is then calculated to determine the solubility.

Experimental Workflow Visualization

The synthesis of substituted benzaldehydes often involves a multi-step process. The following diagram illustrates a plausible synthetic pathway for the preparation of a fluorinated hydroxybenzaldehyde, which could be adapted for this compound. This workflow is based on a general approach involving the protection of a reactive functional group, introduction of the aldehyde functionality, and subsequent deprotection.

Caption: A generalized synthetic workflow for the preparation of a fluorinated hydroxybenzaldehyde.

This technical guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to support further research and development endeavors.

References

2-Fluoro-5-hydroxybenzaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This guide provides a comprehensive overview of this compound, a valuable aromatic building block in organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a substituted benzaldehyde with a fluorine atom and a hydroxyl group attached to the benzene ring.

-

IUPAC Name: this compound[1]

-

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [1][3] |

| Molecular Weight | 140.11 g/mol | [1][2][3] |

| CAS Number | 103438-84-2 | [1][2][4] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 74-75 °C | [2] |

| Boiling Point (Predicted) | 257.6 ± 20.0 °C | [2] |

| Density (Predicted) | 1.350 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.25 ± 0.18 | [2] |

| Solubility | Difficult to dissolve in water; soluble in organic solvents like ethyl acetate and dichloromethane. | [2] |

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical reactions. A common laboratory-scale synthesis involves the demethylation of 2-fluoro-5-methoxybenzaldehyde.

Protocol: Synthesis via Demethylation of 2-Fluoro-5-methoxybenzaldehyde [2]

This protocol details the procedure for synthesizing this compound from its methoxy precursor.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde

-

Boron tribromide (BBr₃) solution (1.0 M in heptane)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of 2-fluoro-5-methoxybenzaldehyde in dichloromethane is prepared in a reaction vessel.

-

The solution is cooled to -78 °C using a suitable cooling bath.

-

Boron tribromide (BBr₃) solution (1.0 M in heptane, 4 mL, 4 mmol) is added dropwise to the cooled solution.[2]

-

The reaction mixture is stirred continuously at -78 °C for 1 hour.[2]

-

The mixture is then allowed to slowly warm to 0 °C and is stirred for an additional 2 hours.[2]

-

Upon completion of the reaction, the mixture is carefully poured into water to quench the reaction.

-

The product is extracted from the aqueous layer using ethyl acetate (3 x 10 mL).[2]

-

The combined organic phases are washed sequentially with water and saturated brine solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate.[2]

-

The solvent is removed by concentration under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, using a gradient of 0-20% ethyl acetate in hexane as the eluent, to yield the final product as a white solid.[2]

Synthesis Workflow

The logical flow of the experimental protocol for the synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Applications and Safety

Applications: this compound serves as a key intermediate in organic synthesis. It is notably used in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives, which are important chiral ligands and auxiliaries.[2] Its reactive aldehyde and hydroxyl groups, combined with the electronic effects of the fluorine atom, make it a versatile precursor for various physiologically active compounds.

Safety and Handling: This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] Store under inert gas (nitrogen or argon) at 2-8°C.[2]

References

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2), a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, safety information, and analytical methods. While detailed experimental protocols for its synthesis and purification are not extensively documented in publicly available literature, this guide infers potential methodologies based on the synthesis of structurally related compounds. Notably, there is a significant gap in the current scientific literature regarding the specific biological activities and mechanisms of action of this compound. This guide highlights these areas for potential future research and exploration.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103438-84-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅FO₂ | [1][2][3] |

| Molecular Weight | 140.11 g/mol | [1][2][6] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow to gray to brown solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 257.6 ± 20.0 °C | [6] |

| Density (Predicted) | 1.350 ± 0.06 g/cm³ | Henan Alfa Chemical Co., Ltd |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are scarce in the reviewed literature. However, one source suggests a potential synthetic route.

Synthesis

A plausible synthesis method involves the reductive amination of 2,5-dihydroxybenzaldehyde with formaldehyde. This suggests a pathway where the hydroxyl groups are selectively manipulated to introduce the fluorine atom, followed by the aldehyde functionality.

A general synthetic workflow, adapted from methods for analogous compounds such as 2-fluoro-4-hydroxybenzaldehyde, is depicted below.[7] This typically involves the protection of the hydroxyl group of a starting phenol, followed by directed ortho-lithiation or Grignard reagent formation and subsequent formylation with a reagent like N,N-dimethylformamide (DMF). The final step would be the deprotection of the hydroxyl group.

Purification

Specific purification protocols for this compound are not explicitly detailed. However, standard techniques for purifying solid organic compounds are likely applicable. These methods, adapted from procedures for similar compounds, may include:[8]

-

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

-

Column Chromatography: Using a silica gel stationary phase and an appropriate solvent system to separate the desired compound from impurities.

-

Sublimation: Purifying the compound by heating it under vacuum, causing it to transition directly from a solid to a gas, and then condensing the pure vapor back into a solid.

A generalized purification workflow is presented below.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of information regarding the biological activities and mechanism of action of this compound. One study briefly mentions the analysis of its metabolic pathway in rats and humans, indicating that it is metabolized by erythrocytes in vitro. However, this study does not elucidate any specific pharmacological effects or molecular targets.

The absence of data on its biological profile presents a key opportunity for future research. Screening this compound against various biological targets, such as enzymes and receptors, could uncover novel therapeutic applications. Its structural similarity to other substituted benzaldehydes that exhibit biological activity suggests that it may possess interesting pharmacological properties.

Due to the lack of information on its involvement in any signaling pathways, a corresponding diagram cannot be provided at this time.

Analytical Data

The primary analytical techniques for the characterization of this compound are mass spectrometry and infrared spectroscopy.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides reference spectra for this compound.[1]

Infrared Spectroscopy

Vapor phase infrared (IR) spectra are also available and can be used for the identification and confirmation of the compound's functional groups.[1]

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements and precautionary statements.

| Hazard Class | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data sourced from Sigma-Aldrich and PubChem.[1]

Conclusion and Future Directions

This compound is a readily available chemical intermediate with potential for use in various research and development settings. While its fundamental physicochemical properties are partially characterized, there is a clear need for experimental determination of key data points such as its melting point and solubility. Furthermore, the complete absence of studies on its biological activity represents a significant knowledge gap. Future research should focus on a comprehensive biological evaluation of this compound to explore its therapeutic potential. The development and publication of detailed, validated synthesis and purification protocols would also be of great value to the scientific community, facilitating its broader application in drug discovery and materials science.

References

- 1. This compound | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [oakwoodchemical.com]

- 4. 103438-84-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 103438-84-2 [m.chemicalbook.com]

- 6. 103438-84-2 | this compound - Moldb [moldb.com]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Spectral Analysis of 2-Fluoro-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 2-Fluoro-5-hydroxybenzaldehyde (CAS No: 103438-84-2). The information is compiled from various public sources to aid in the characterization and utilization of this compound in research and development.

Compound Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₅FO₂ | PubChem[1] |

| Molecular Weight | 140.11 g/mol | PubChem[1] |

| InChI Key | SNILBNSNKISKLU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1O)C=O)F | PubChem[1] |

Spectral Data

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. A summary of the key mass-to-charge ratios (m/z) is provided below.

| Data Point | Value (m/z) |

| Top Peak | 139 |

| 2nd Highest Peak | 140 |

| 3rd Highest Peak | 83 |

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available in the SpectraBase database. While the full dataset of peaks and intensities is proprietary, the spectrum confirms the presence of key functional groups. Researchers can access the spectrum through the SpectraBase service for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly accessible, experimentally determined ¹H and ¹³C NMR data for this compound could not be located in the reviewed scientific literature and databases. For definitive structural confirmation and analysis, it is recommended that researchers acquire NMR spectra of their own samples.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectral data types discussed. These methodologies are based on standard practices for the analysis of aromatic aldehydes and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is used.

-

Mass Range: The mass analyzer scans a range of m/z from 50 to 500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is engaged to ensure good contact between the sample and the crystal. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-F stretch, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the molecular structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

2-Fluoro-5-hydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its fundamental properties, potential synthetic pathways, and applications in medicinal chemistry.

Core Properties of this compound

This compound is a substituted aromatic aldehyde. The presence of a fluorine atom, a hydroxyl group, and an aldehyde group makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the electron-donating hydroxyl group, influences the reactivity of the aromatic ring, allowing for a variety of chemical transformations.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C7H5FO2 | [1][2] |

| Molecular Weight | 140.11 g/mol | [1][2] |

| CAS Number | 103438-84-2 | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 74-75 °C | [3] |

| Boiling Point | 257.6±20.0 °C (Predicted) | [3] |

Synthetic Approaches

Hypothetical Experimental Protocol: Formylation of 4-Fluorophenol

This hypothetical protocol is based on general formylation reactions of phenols.

Objective: To synthesize this compound from a suitable precursor.

Reaction Scheme: A potential synthetic route could involve the ortho-formylation of 4-fluorophenol.

Materials:

-

4-Fluorophenol

-

Paraformaldehyde

-

Anhydrous magnesium chloride

-

Triethylamine

-

Anhydrous acetonitrile

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluorophenol in anhydrous acetonitrile, add anhydrous magnesium chloride and triethylamine.

-

Heat the mixture to reflux and add paraformaldehyde portion-wise over a period of 1 hour.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. While specific biological activities of this compound are not extensively documented, its structural isomer, 5-Fluoro-2-hydroxybenzaldehyde, is known to be a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. It is also used in the development of fluorescent probes for biological imaging.

Given its structural features, this compound is a promising starting material for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases and other heterocyclic compounds. The phenolic hydroxyl group provides a handle for etherification or esterification, allowing for the exploration of structure-activity relationships in drug design.

Synthetic Workflow Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: A potential synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-hydroxybenzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and the development of novel therapeutics. This document outlines the available solubility data, presents detailed experimental protocols for its determination, and visualizes relevant workflows and biological pathways.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of aromatic aldehydes and related phenolic compounds, a qualitative assessment can be made. The following table summarizes the expected solubility based on solvent polarity.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The gravimetric method is a reliable and commonly employed technique for determining the solubility of a solid compound in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute) / (Volume of solvent evaporated)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Representative Signaling Pathway: MAPK Pathway Modulation

Benzaldehyde derivatives have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While specific studies on this compound are limited, this diagram illustrates a potential mechanism of action.

Caption: Potential inhibition of the MAPK signaling pathway.

Technical Guide: Physicochemical Properties of 2-Fluoro-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2), a key organic building block. This document details its melting and boiling points, provides comprehensive experimental protocols for their determination, and outlines a typical workflow for compound characterization.

Quantitative Physicochemical Data

The melting and boiling points are critical physical constants used for the identification and purity assessment of a compound. The data for this compound are summarized below.

| Property | Value | Notes |

| Melting Point | 74-75 °C | |

| Boiling Point | 257.6 ± 20.0 °C | Predicted value at 760 mmHg[1][2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in a laboratory setting. Below are detailed standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature range over which a small sample of the solid compound transitions into a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the packed sample is approximately 1-2 mm high.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[4]

-

Measurement:

-

Rapid Heating (Optional): For an unknown compound, first heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block at a slow, steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[3] For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external atmospheric pressure.

Apparatus:

-

Thiele tube or a melting point apparatus with a boiling point setup

-

Small test tube (fusion tube)

-

Glass capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5]

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (like a Thiele tube filled with mineral oil or an aluminum block). Heat the apparatus gently and slowly.[5][6]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]

-

Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This is the point where the external pressure equals the vapor pressure of the liquid.

Compound Characterization Workflow

The following diagram illustrates a standard logical workflow for the identification and characterization of a known chemical compound like this compound in a research setting.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. Page loading... [guidechem.com]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. jove.com [jove.com]

Acidity and pKa of 2-Fluoro-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa of 2-Fluoro-5-hydroxybenzaldehyde. It explores the electronic effects of the substituent groups on the phenolic hydroxyl group and outlines the experimental and computational methodologies for determining its acid dissociation constant.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic properties and potential for hydrogen bonding. The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity. This document provides a detailed examination of the factors governing its acidity and the methods used for its determination.

Predicted Acidity and pKa

-

Phenol as a Baseline: Phenol has a pKa of approximately 9.95 in water at 25°C. Substituents on the aromatic ring can either increase or decrease this acidity.

-

Effect of the Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When in the para position to the hydroxyl group (as in 4-hydroxybenzaldehyde), it significantly increases acidity (pKa ≈ 7.61) by stabilizing the resulting phenoxide ion through delocalization of the negative charge. In this compound, the aldehyde group is meta to the hydroxyl group. The resonance effect is much weaker from the meta position, but the inductive effect still contributes to increased acidity.

-

Effect of the Fluorine Atom (-F): Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenol. However, it also has a lone pair of electrons that can be donated to the ring through a +M (mesomeric or resonance) effect, which would decrease acidity. In phenols, the inductive effect of halogens generally outweighs the resonance effect. For instance, the pKa of 4-fluorophenol is approximately 9.81, indicating a slight increase in acidity compared to phenol.[1]

Predicted pKa of this compound:

Considering the combined electron-withdrawing effects of the fluorine atom at the ortho position and the aldehyde group at the meta position relative to the hydroxyl group, the pKa of this compound is expected to be lower (i.e., more acidic) than that of phenol (pKa ≈ 9.95) and likely more acidic than 4-fluorophenol (pKa ≈ 9.81). The meta-aldehyde group will have a less pronounced acidifying effect than a para-aldehyde group. A reasonable estimate would place the pKa in the range of 8.5 to 9.5.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted pKa |

| This compound | 103438-84-2 | C7H5FO2 | 140.11 | 74-75 | 257.6 ± 20.0 | ~8.5 - 9.5 |

Physical properties data from ChemicalBook and PubChem.[2][3]

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined experimentally using several well-established methods.

Spectrophotometric Determination

This is a common method for determining the pKa of compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[1][4] The underlying principle is the Beer-Lambert law.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).[1] A series of buffer solutions with a range of known pH values is also prepared.

-

Spectral Measurements: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients is plotted against the pH. The pKa can then be determined from the resulting sigmoidal curve, where the pKa is the pH at the half-equivalence point.

Caption: Workflow for Spectrophotometric pKa Determination.

Potentiometric Titration

Potentiometric titration is another classical method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Solution Preparation: A solution of the acidic form of this compound with a known concentration is prepared.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the analyte solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the half-equivalence point).

Caption: Workflow for Potentiometric pKa Determination.

Computational pKa Prediction

In addition to experimental methods, computational chemistry provides powerful tools for predicting pKa values.[5][6] These methods are particularly useful for screening large numbers of compounds or for compounds that are difficult to synthesize or handle.

Methodology: A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then accounting for solvation effects.

-

Gas-Phase Geometry Optimization: The structures of the protonated (acidic) and deprotonated (anionic) forms of the molecule are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[6]

-

Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase are calculated.

-

Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM).[5]

-

pKa Calculation: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase and solution-phase free energies.

Caption: Workflow for Computational pKa Prediction.

Conclusion

The acidity of this compound is influenced by the electron-withdrawing inductive effects of both the fluoro and aldehyde substituents, leading to a predicted pKa that is lower than that of phenol. Accurate determination of this value is crucial for its application in drug design and materials science. This guide has outlined the key theoretical considerations and provided detailed experimental and computational workflows for the determination of its pKa. The methodologies described herein are robust and widely applicable for the characterization of novel substituted phenolic compounds.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. This compound CAS#: 103438-84-2 [m.chemicalbook.com]

- 3. This compound | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. afit.edu [afit.edu]

- 6. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

An In-depth Technical Guide on the Potential Biological Activity of Fluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the benzaldehyde scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile pharmacophore. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated benzaldehydes and their derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future research and drug development efforts.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in modern drug discovery.[1] The presence of fluorine can dramatically alter a compound's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] In the context of benzaldehydes, fluorination can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate the electronic properties of the aromatic ring, thereby influencing interactions with target proteins.[1] This guide explores the multifaceted biological activities of fluorinated benzaldehydes, highlighting their potential as lead compounds in the development of novel therapeutics.

Anticancer Activity

Fluorinated benzaldehyde derivatives, particularly Schiff bases, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated benzaldehyde derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| FB-SB-1 | 2-NH2-phenylhydrazone of 2,3-difluorobenzaldehyde | A549 (Lung Carcinoma) | >10 | [2] |

| FB-SB-2 | 2-NH2-phenylhydrazone of 2,4-difluorobenzaldehyde | A549 (Lung Carcinoma) | >10 | [2] |

| FB-SB-3 | 2-NH2-phenylhydrazone of 2,5-difluorobenzaldehyde | A549 (Lung Carcinoma) | >10 | [2] |

| FB-SB-4 | 2-NH2-phenylhydrazone of 2,6-difluorobenzaldehyde | A549 (Lung Carcinoma) | >10 | [2] |

| FB-SB-5 | 2-NH2-phenylhydrazone of 2,3,4,5,6-pentafluorobenzaldehyde | A549 (Lung Carcinoma) | 4.95 (PI) | [2] |

| FB-SB-6 | 2-NH2-phenylhydrazone of 2,3,5,6-tetrafluorobenzaldehyde | A549 (Lung Carcinoma) | 0.64 | [2] |

Note: PI indicates Proliferation Index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated benzaldehyde compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzaldehyde compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Fluorinated benzaldehydes and their derivatives have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µM) | Reference |

| FB-TSC-1 | 1-(2-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [3] |

| FB-TSC-2 | 1-(3-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | [3] |

| FB-PHB-C3 | Fluorinated phenylhydrazine benzaldehyde | Escherichia coli | 3.81 (MIC50) | |

| FB-PHB-C4 | Fluorinated phenylhydrazine benzaldehyde | Staphylococcus aureus | 3.45 (MIC50) | |

| FB-PHB-C6 | Fluorinated phenylhydrazine benzaldehyde | Pseudomonas aeruginosa | 3.31 (MIC50) |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorinated benzaldehyde compounds

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated benzaldehyde compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Certain fluorinated benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of prostaglandin E2 (PGE2) production, a key inflammatory mediator, by fluorinated benzofuran and dihydrobenzofuran derivatives.

| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |

| F-BF-1 | Difluorinated benzofuran derivative | PGE2 production inhibition | 1.92 | |

| F-BF-2 | Difluorinated benzofuran derivative | PGE2 production inhibition | 1.48 | |

| F-DBF-1 | Monofluorinated dihydrobenzofuran | PGE2 production inhibition | <50 | |

| F-DBF-2 | Monofluorinated dihydrobenzofuran | PGE2 production inhibition | <50 |

Enzyme Inhibition

Fluorinated benzaldehydes and their derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Enzyme Inhibition

The following table lists the inhibition constants (Ki) or IC50 values for the inhibition of acetylcholinesterase by fluorinated compounds.

| Compound | Enzyme | Inhibition Constant (Ki or IC50) | Reference |

| m-N,N,N-Trimethylammonium-acetophenone | Acetylcholinesterase | Ki = 5.0 x 10⁻⁷ M | [2] |

| N,N,N,-trimethylammonium-m-trifluoroacetophenone | Acetylcholinesterase | IC50 (30 min) = 1.3 x 10⁻⁸ M | [2] |

| N-(para-fluorobenzyl)cinchoninium bromide | Acetylcholinesterase | Ki = 3.9 - 80 µM | [4] |

| N-(meta-fluorobenzyl)cinchonidinium bromide | Butyrylcholinesterase | Ki = 0.075 - 19 µM | [4] |

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated benzaldehydes are often mediated through their interaction with key cellular signaling pathways. Two of the most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzaldehyde derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes such as cell growth, differentiation, and stress responses. The pathway consists of three main tiers of kinases: MAPKKK, MAPKK, and MAPK. Activation of this cascade can lead to the phosphorylation of transcription factors and other proteins, resulting in changes in gene expression and cellular function. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Benzaldehydes have been reported to inhibit this pathway, contributing to their anticancer effects.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel fluorinated benzaldehyde-based therapeutic agents follows a logical workflow, beginning with chemical synthesis and progressing through a series of in vitro biological evaluations.

Conclusion and Future Directions

Fluorinated benzaldehydes and their derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. medium.com [medium.com]

- 2. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde: Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling procedures for 2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2). The information is compiled from safety data sheets and chemical databases to ensure researchers can manage this compound safely in a laboratory setting.

Chemical Identification and Properties

This compound is a fluorinated aromatic aldehyde used as a building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 103438-84-2 | [2][3] |

| Molecular Formula | C₇H₅FO₂ | [2][3] |

| Molecular Weight | 140.11 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95-98% | [1][4] |

| Melting Point | 82-85 °C (for isomer 5-Fluoro-2-hydroxybenzaldehyde) | |

| Boiling Point | 207.4 °C at 760 mmHg (for isomer 5-Fluoro-2-hydroxybenzaldehyde) | |

| Flash Point | 79.2 °C (for isomer 5-Fluoro-2-hydroxybenzaldehyde) | |

| Density | ~1.4 g/cm³ (for isomer 5-Fluoro-2-hydroxybenzaldehyde) |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning [2][5] |

| Hazard Class | Skin Irritation (Category 2)[2][6] Eye Irritation (Category 2A)[2] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2][6] |

| Hazard Statements | H315: Causes skin irritation.[2][6] H319: Causes serious eye irritation.[2][6] H335: May cause respiratory irritation.[2][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7] P264: Wash skin thoroughly after handling.[8] P271: Use only outdoors or in a well-ventilated area.[2][8] P280: Wear protective gloves/eye protection/face protection.[2][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] P319 / P312: Get medical advice/attention if you feel unwell.[2][10] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][8] P405: Store locked up.[2][7] P501: Dispose of contents/container to an approved waste disposal plant.[2][8] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11] The available data indicates that the primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[2] No specific data on acute toxicity, carcinogenicity, or reproductive toxicity is available.[12][13]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Safe Handling

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust.[14] Do not generate dust during handling.[15]

-

Wear appropriate personal protective equipment (PPE).[9]

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

Storage

-

Store locked up.[2]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[11]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear safety glasses with side-shields (approved by EN166) or chemical safety goggles. | [11] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374. Wear a lab coat or other protective clothing to prevent skin exposure. | [11][13][16] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator. | [15] |

First Aid and Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of an exposure.

Caption: Logical flow for first aid response to exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [10][11][14] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [8][11][14] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, especially if irritation persists. | [8][11][15] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell. | [8][11][14] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[14][16][17]

-

Specific Hazards: The compound is combustible but not considered a significant fire risk.[15][16] In a fire, it may emit hazardous combustion products including carbon oxides (CO, CO₂) and hydrogen fluoride.[10] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[12][17]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[14][17]

Accidental Release Measures

In the event of a spill, follow a clear, systematic procedure to ensure safety and proper containment.

Caption: Workflow for handling an accidental spill.

-

Personal Precautions: Ensure adequate ventilation.[13] Avoid breathing dust and contact with skin and eyes.[15] Wear the personal protective equipment recommended in Section 4.3.

-

Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses.[15][17]

-

Methods for Cleaning Up: For a solid spill, use dry clean-up procedures.[15] Carefully sweep up or vacuum the material, avoiding the creation of dust.[10][15] Place the collected material into a suitable, sealed, and labeled container for disposal.[15]

Experimental Protocols

Specific experimental safety data, such as LD50 or detailed toxicological studies for this compound, are not available in the public domain. The hazard classifications provided are typically derived from data on structurally similar compounds or from computational toxicology models as per regulatory guidelines.[18][19] Users should handle this chemical with the assumption that it is hazardous, based on its GHS classification.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[11] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13] Do not allow the product to enter drains or the environment.[17] Contaminated packaging should be treated as the product itself.[13]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 103438-84-2 [sigmaaldrich.com]

- 5. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. valsynthese.ch [valsynthese.ch]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. carlroth.com [carlroth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorinated Building Block

Introduction

2-Fluoro-5-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a strategically placed fluorine atom, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, making this reagent a compound of interest for drug discovery programs. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, a representative experimental protocol for its use, and its role in the broader context of drug development.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound (CAS No. 103438-84-2) is available from a number of commercial suppliers. The following table summarizes key quantitative data from a selection of these suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information. A related isomer, 5-Fluoro-2-hydroxybenzaldehyde (CAS No. 347-54-6), is more widely available and may be a suitable alternative for some applications.

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound | 103438-84-2 | - | Inquire |

| BLD Pharm | This compound | 103438-84-2 | - | Inquire |

| BenchChem | This compound | 103438-84-2 | - | Inquire |

| Henan Alfa Chemical Co., Ltd | This compound | 103438-84-2 | - | 1g, 10g, 25g, 1kg |

| ECHO CHEMICAL CO., LTD. | This compound | 103438-84-2 | - | 5g |

| Isomer: | ||||

| Apollo Scientific | 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | 98% | 5g, 25g, 100g |

| Synthonix | 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | >98% | 25g, 100g, 500g |

Experimental Protocols

This compound is a versatile reagent that can be used in a variety of chemical transformations. One of the most common applications of aromatic aldehydes in drug discovery is the synthesis of Schiff bases, which are known to exhibit a broad range of biological activities.[1] The following is a detailed, representative methodology for the synthesis of a Schiff base from this compound.

Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline) to form the corresponding imine.

Materials:

-

This compound (1.0 mmol)

-

Aniline (or other primary amine) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

-

In a separate beaker, dissolve 1.0 mmol of the primary amine in 10 mL of absolute ethanol.

-

Add the amine solution to the flask containing the aldehyde.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux and maintain for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of solution.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.

-

Dry the purified crystals in a desiccator and determine the yield and melting point.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Visualizations

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis and purification of a Schiff base derivative from this compound.

Role in Drug Discovery and Development

This compound, as a key building block, plays an important role in the early stages of the drug discovery pipeline. Its derivatives are synthesized and screened for biological activity, potentially leading to the identification of new therapeutic agents.

References

The Versatile Role of 2-Fluoro-5-hydroxybenzaldehyde in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable building block in the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a reactive aldehyde moiety, provides a versatile platform for the construction of complex chemical entities with applications in medicinal chemistry and drug discovery. This technical guide explores the multifaceted applications of this compound, detailing its use in the synthesis of compounds targeting a range of therapeutic areas, complete with experimental protocols and quantitative data.

Synthetic Applications and Methodologies

This compound serves as a key starting material in various synthetic transformations, primarily leveraging the reactivity of its aldehyde and hydroxyl functional groups. These reactions include etherification, reductive amination, and condensation reactions, leading to the formation of more complex molecular scaffolds.

Etherification Reactions

The phenolic hydroxyl group of this compound is readily alkylated to introduce diverse side chains, a common strategy in the development of novel therapeutics.

Synthesis of Brain Permeable Beta-1 Adrenergic Receptor Partial Agonists:

In the quest for treatments for neurocognitive disorders, this compound has been utilized in the synthesis of G protein-biased beta-1 adrenergic receptor partial agonists.[1] A key step involves the etherification of the aldehyde with (R)-2-(chloromethyl)oxirane.

Experimental Protocol: Synthesis of (S)-2-fluoro-5-(oxiran-2-ylmethoxy)benzaldehyde [2]

-

To a solution of this compound (1.0 g, 7.14 mmol) in dimethylformamide (DMF, 10 ml) at 0°C, (R)-2-(chloromethyl)oxirane (1.98 g, 21.41 mmol) and cesium fluoride (CsF, 3.25 g, 21.41 mmol) are added.

-

The reaction mixture is stirred and heated at 50°C for 48 hours.

-

Following the reaction, the mixture is partitioned between water and ethyl acetate.

-

The organic layer is washed with water and brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica column chromatography to yield (S)-2-fluoro-5-(oxiran-2-ylmethoxy)benzaldehyde.

This intermediate undergoes further transformations, including reduction of the aldehyde and subsequent ring-opening of the epoxide with an appropriate amine, to yield the final active pharmaceutical ingredient.[1]

Synthesis of Sodium Channel Blockers:

The synthesis of potent sodium channel blockers has also employed this compound as a precursor. The hydroxyl group is etherified with 2,2,2-trifluoroethyl trifluoromethanesulfonate.[1]

Experimental Protocol: Etherification with 2,2,2-trifluoroethyl trifluoromethanesulfonate [1]

-

To a solution of this compound (3.8 g, 27.1 mmol) and potassium carbonate (7.5 g, 54.2 mmol) in DMF (40 mL), 2,2,2-trifluoroethyl trifluoromethanesulfonate (12.59 g, 54.2 mmol) is added at room temperature.

-

The reaction mixture is stirred for 2.5 hours at room temperature and monitored by LCMS.

-

The reaction is quenched with cold water and extracted with diethyl ether.

-

The combined organic layers are dried over sodium sulfate and concentrated.

Reductive Amination

The aldehyde functionality of this compound is a prime site for the introduction of nitrogen-containing substituents through reductive amination.

Synthesis of PPARα Selective Agonists:

This starting material is a key component in the synthesis of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are of interest for treating dyslipidemia.[3] The synthesis involves a reductive amination with glycine methyl ester hydrochloride.[3]

Experimental Protocol: Reductive Amination with Glycine Methyl Ester Hydrochloride [3]

-

This compound is reacted with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride.

-

The reaction typically proceeds in a protic solvent like methanol.

-

The resulting secondary amine is then further functionalized.

The resulting N-substituted glycine derivative is a core component of the final PPARα agonist.

Condensation Reactions

The aldehyde group readily participates in condensation reactions, forming new carbon-carbon double bonds. This is a key strategy for synthesizing curcumin analogues.

Synthesis of Curcumin Analogues:

This compound has been used to synthesize mono-carbonyl analogues of curcumin, which have shown potential as anti-tumor agents. The synthesis involves a base-catalyzed condensation with cyclohexanone.

Experimental Protocol: Synthesis of (2E,6E)-2,6-Bis(2-fluoro-5-hydroxybenzylidene)cyclohexan-1-one

-

Cyclohexanone (7.5 mmol) is dissolved in ethanol (5 ml), and crushed potassium hydroxide (KOH, 15 mmol) is added.

-